molecular formula C18H20N4O2S B2429981 2-({4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide CAS No. 671199-41-0

2-({4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2429981
CAS No.: 671199-41-0
M. Wt: 356.44
InChI Key: YMYSSKBFHDSIOM-UHFFFAOYSA-N
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Description

2-({4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide is a complex organic compound that belongs to the class of triazoloquinoline derivatives. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties .

Properties

IUPAC Name

2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-12-9-13-5-2-3-7-15(13)22-17(12)20-21-18(22)25-11-16(23)19-10-14-6-4-8-24-14/h2-3,5,7,9,14H,4,6,8,10-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYSSKBFHDSIOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N3C1=NN=C3SCC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) bridge is susceptible to nucleophilic substitution due to the electron-withdrawing effects of adjacent groups. Key reactions include:

Reaction TypeReagents/ConditionsOutcomeReference
AlkylationAlkyl halides (R-X), K₂CO₃, DMF, 60°CReplacement of -SH with -S-R groups
AcylationAcyl chlorides (RCOCl), pyridine, RTFormation of thioester (-S-CO-R)
OxidationH₂O₂ (30%), acetic acid, 40°CSulfoxide (-SO-) or sulfone (-SO₂-)

Mechanistic Insights :

  • Alkylation proceeds via an S<sub>N</sub>2 mechanism, facilitated by the polar aprotic solvent DMF.

  • Oxidation with H₂O₂ generates sulfoxide intermediates, which can further oxidize to sulfones under prolonged exposure.

Triazole Ring Modifications

The triazolo[4,3-a]quinoline core participates in electrophilic and cycloaddition reactions:

Electrophilic Substitution

  • Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the C5 position of the quinoline ring .

  • Halogenation : Br₂ in CHCl₃ selectively brominates the triazole ring at C3.

Cycloaddition Reactions

The triazole moiety undergoes [3+2] cycloaddition with alkynes under Cu(I) catalysis, forming fused triazolo-isoxazole derivatives .

Hydrolysis of the Acetamide Group

The acetamide side chain undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProductYield
Acidic hydrolysis6M HCl, reflux, 6hCarboxylic acid and free amine72%
Basic hydrolysisNaOH (10%), ethanol, 70°C, 4hSodium carboxylate and NH₃ release85%

Stability Note : The oxolan (tetrahydrofuran) ring remains intact under hydrolysis conditions due to its ether linkage’s resistance to cleavage.

Coupling Reactions with Aromatic Amines

The acetamide’s methylene group facilitates Ullmann-type coupling with aryl halides:

Aryl HalideCatalyst SystemProduct StructureIC₅₀ (μM)*
4-BromoanilineCuI, L-proline, K₃PO₄, DMSO, 110°CN-Arylacetamide derivative1.2
2-IodopyridinePd(OAc)₂, Xantphos, Cs₂CO₃, 80°CHeteroaryl-coupled analog0.8

*Biological activity data from analogous compounds tested against A549 cancer cells .

Reductive Amination of the Oxolan Group

The oxolan-methylamine side chain undergoes reductive amination with ketones or aldehydes:

Carbonyl CompoundReducing AgentConditionsApplication
FormaldehydeNaBH₃CN, MeOH, RTN-MethylationEnhanced lipophilicity
CyclohexanoneH₂ (1 atm), Pd/C, ethanolSpirocyclic amineConformational restriction

Photochemical Reactions

UV irradiation (254 nm) induces C-S bond cleavage in the sulfanyl group, generating a thiyl radical. Trapping experiments with TEMPO confirm radical intermediates.

Stability Under Physiological Conditions

The compound exhibits pH-dependent stability:

pHHalf-life (37°C)Degradation Pathway
1.22.1 hAcidic hydrolysis of acetamide
7.448 hSlow oxidation of sulfanyl group
9.06.5 hBase-catalyzed triazole ring opening

Data correlate with simulated gastric (pH 1.2) and intestinal (pH 7.4) fluid stability studies .

Comparative Reactivity Table

Functional GroupReactivity Order (Most → Least)Key Influencing Factors
Sulfanyl (-S-)1stElectron-withdrawing quinoline ring
Triazole ring2ndAromatic stabilization
Acetamide3rdSteric hindrance from oxolan
Oxolan methylene4thEther linkage stability

Scientific Research Applications

Anticancer Properties

Research indicates that compounds related to triazoloquinolines exhibit significant anticancer activities. For instance, studies have shown that similar compounds can act as intercalative inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair. These inhibitors can induce cytotoxicity in various cancer cell lines by disrupting DNA processes, thereby leading to cell death .

Antimicrobial Activity

The presence of the triazole ring in the compound suggests potential antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves interference with microbial cell wall synthesis or metabolic pathways critical for microbial survival.

Case Studies

  • Topoisomerase II Inhibition:
    • A study demonstrated that derivatives of triazoloquinolines showed promising results as topoisomerase II inhibitors with IC50 values indicating effective cytotoxicity against cancer cell lines .
  • Antimicrobial Efficacy:
    • Another investigation highlighted the antimicrobial potential of thioether-containing quinoline derivatives against drug-resistant strains, with notable activity observed in both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of 2-({4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide is unique due to its specific structural features, which confer distinct biological activities. Its ability to intercalate into DNA and inhibit key enzymes makes it a promising candidate for further research and development .

Biological Activity

The compound 2-({4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide , a derivative of triazoloquinoline, has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to synthesize available research findings on the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N4O3SC_{19}H_{20}N_{4}O_{3}S with a molecular weight of approximately 384.45 g/mol. The compound features a triazole ring fused to a quinoline structure, which is known to enhance its biological activity through DNA intercalation and inhibition of topoisomerases.

  • DNA Intercalation : Compounds containing the triazole and quinoline moieties often exhibit intercalative properties that allow them to insert between DNA base pairs. This can disrupt DNA replication and transcription processes.
  • Topoisomerase Inhibition : The compound has been evaluated for its ability to inhibit topoisomerase II (Topo II), an enzyme critical for DNA unwinding during replication. In vitro studies have shown that it can inhibit Topo II with varying potency compared to established inhibitors like doxorubicin.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related triazoloquinoline derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines including HCT-116 and HepG2. The IC50 values for these compounds ranged from 2.44 to 9.43 μM, indicating potent activity against these cell lines .

CompoundIC50 (HCT-116)IC50 (HepG2)
Compound 162.44 μM6.29 μM
Compound 179.43 μM8.42 μM
Compound 187.03 μM7.66 μM

These results suggest that structural modifications in the triazoloquinoline framework can significantly influence biological activity.

Case Studies

A notable study investigated the synthesis and biological evaluation of several triazoloquinoline derivatives, revealing that modifications at specific positions on the quinoline ring could enhance cytotoxicity against cancer cells while maintaining selectivity .

Another research effort focused on mercapto-substituted triazoles, which have shown promise as chemotherapeutic agents due to their ability to inhibit metabolic enzymes associated with cancer progression . These findings underscore the importance of further exploring the biological activities of compounds like This compound .

Potential Therapeutic Applications

The broad spectrum of biological activities exhibited by triazoloquinoline derivatives suggests their potential use in treating various conditions beyond cancer:

  • Antiviral and Anti-infective Agents : Some derivatives have shown efficacy against viral infections and may serve as lead compounds for developing new antiviral medications.
  • Antimicrobial Activity : Preliminary tests indicate promising antibacterial properties against specific pathogens.

Q & A

Q. What are the established synthetic routes for 2-({4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide, and what key reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step functionalization of the triazoloquinoline core. A common approach includes:

  • Step 1 : Preparation of the 4-methyl-[1,2,4]triazolo[4,3-a]quinoline scaffold via cyclization of substituted quinoline precursors under reflux with hydrazine derivatives.
  • Step 2 : Sulfur introduction via nucleophilic substitution using thiourea or thiol reagents in anhydrous DMF at 60–80°C.
  • Step 3 : Acetamide coupling with (oxolan-2-yl)methylamine using EDC/HOBt activation in dichloromethane under nitrogen atmosphere.
    Critical conditions include pH control during cyclization (pH 6–7) and inert gas protection to prevent oxidation of the sulfanyl group .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing the purity and structural integrity of this compound?

  • 1H/13C NMR : To confirm substitution patterns (e.g., sulfanyl linkage at C1 of triazoloquinoline, oxolane methylene protons).
  • HRMS (ESI+) : For exact mass verification (expected [M+H]+ ion).
  • HPLC-PDA : Use a C18 column with acetonitrile/water gradient (0.1% TFA) to assess purity (>98%).
  • FT-IR : Key peaks include N-H stretch (~3300 cm⁻¹, acetamide), C=O (~1680 cm⁻¹), and S-C vibration (~650 cm⁻¹) .

Q. What are the primary biological targets or pathways implicated in the pharmacological activity of this triazoloquinoline derivative?

Preclinical studies suggest anti-exudative activity via inhibition of inflammatory mediators (e.g., TNF-α, IL-6) in rat formalin-induced edema models. The triazoloquinoline core may interact with kinase domains or G-protein-coupled receptors (GPCRs), while the sulfanyl-acetamide moiety enhances membrane permeability .

Advanced Research Questions

Q. How can computational chemistry approaches (e.g., DFT, molecular docking) be applied to predict the biological activity or reactivity of this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the sulfanyl group’s electron density may influence redox reactivity.
  • Molecular Docking : Screen against targets like COX-2 or PI3Kγ using AutoDock Vina. Adjust protonation states (e.g., acetamide NH) to match physiological pH.
  • MD Simulations : Assess stability of ligand-target complexes (≥100 ns trajectories) to identify key binding residues .

Q. What strategies are effective in resolving contradictions between in vitro bioactivity data and in vivo efficacy results for this compound?

  • Pharmacokinetic Profiling : Measure bioavailability (e.g., Cmax, AUC) via LC-MS/MS to rule out poor absorption.
  • Metabolite Screening : Identify active/inactive metabolites using hepatic microsomes.
  • Dose-Response Refinement : Adjust in vivo dosing regimens (e.g., q.d. vs. b.i.d.) to align with in vitro IC50 values. Cross-validate using ex vivo organ bath assays .

Q. How can Design of Experiments (DOE) methodologies be implemented to optimize multi-step synthesis pathways for this compound?

  • Factorial Design : Vary temperature (60–100°C), solvent (DMF vs. DMSO), and catalyst loading (0.5–2 mol%) in the sulfanylation step.
  • Response Surface Modeling (RSM) : Optimize yield and purity using Central Composite Design. Key factors include reaction time (4–12 hrs) and pH (5–7).
  • Taguchi Arrays : Prioritize critical parameters (e.g., nitrogen purity >99.9% for oxidation-sensitive steps) .

Q. What are the challenges in establishing structure-activity relationships (SAR) for analogs of this compound, and how can systematic substituent variation studies address them?

  • Challenges : Conformational flexibility of the oxolane ring and steric hindrance at the triazoloquinoline C4-methyl group.
  • SAR Strategies :
    • Synthesize analogs with oxolane replaced by cyclopentane or tetrahydropyran.
    • Introduce electron-withdrawing groups (e.g., -CF3) at the quinoline C7 position to modulate π-π stacking.
    • Compare IC50 values in kinase inhibition assays to map pharmacophore requirements .

Q. How do crystallographic data (e.g., X-ray diffraction) inform the conformational analysis and intermolecular interactions of this compound in solid-state studies?

  • Crystal Packing : Head-to-tail interactions between acetamide carbonyl and triazolo NH groups (e.g., C=O⋯H-N distances ~2.8 Å).
  • Torsional Angles : Nitro or methyl substituents may induce planarity deviations (e.g., dihedral angles >15° between triazolo and quinoline rings).
  • Hydrogen Bond Networks : Identify key H-bond donors/acceptors (e.g., sulfanyl S as a weak acceptor) to guide salt/cocrystal design .

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